molecular formula C3H4BrN3 B1149167 3-Bromo-1H-pyrazol-5-amine CAS No. 1203705-55-8

3-Bromo-1H-pyrazol-5-amine

Cat. No. B1149167
M. Wt: 161.99
InChI Key: VGBYIGUWAWHQOT-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrazol-5-amine is a chemical compound with the molecular formula C3H4BrN3 and a molecular weight of 161.99 . It is used as a reactant in near-IR fluorescence imaging probes that preferentially bind to cannabinoid receptors CB2R over CB1R . It is also a key intermediate in the synthesis of new insecticides that target the nicotinic receptor .


Synthesis Analysis

The synthesis of 3-Bromo-1H-pyrazol-5-amine can be achieved through several methods. One method involves the oxidation of β-bromo-α-(ethylsulfanyl)cinnamonitriles with H2O2 to produce β-bromo-α-(ethylsulfinyl)cinnamonitriles. These are then treated with hydrazine hydrate or methylhydrazine followed by hydrochloric acid hydrolysis to yield 5-amino-3-aryl- and 3-amino-5-aryl-1H-pyrazoles .


Molecular Structure Analysis

The molecular structure of 3-Bromo-1H-pyrazol-5-amine consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is bonded to a bromine atom, and one of the nitrogen atoms is bonded to an amine group .


Chemical Reactions Analysis

Pyrazoles, including 3-Bromo-1H-pyrazol-5-amine, can undergo a variety of chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions with N-isocyanoiminotriphenylphosphorane to form pyrazoles . They can also undergo one-pot condensations with ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to form pyrazoles .


Physical And Chemical Properties Analysis

3-Bromo-1H-pyrazol-5-amine is a solid at room temperature . It has a molecular weight of 161.99 and a monoisotopic mass of 160.958847 Da .

Scientific Research Applications

  • Oxidation of Amines and Sulfides

    Baumstark and Chrisope (1981) explored the reaction of a related compound, 3-bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole, with tertiary amines and sulfides, resulting in the production of amine oxides and sulfoxides in high yield. This study highlights the potential of pyrazole derivatives in oxidation reactions (Baumstark & Chrisope, 1981).

  • Analgesic and Other Activities

    Bondavalli et al. (1988) synthesized N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives, which exhibited remarkable analgesic activity in mice and moderate hypotensive, bradycardiac, antiinflammatory activities in rats, infiltration anesthesia in mice, as well as weak platelet antiaggregating activity in vitro (Bondavalli et al., 1988).

  • Chemoselective Reactions

    Moraes et al. (2019) investigated the reaction of 5-bromo enones with pyrazoles, which yielded unexpected N,O-aminal derivatives through a 1,4-conjugated addition, demonstrating the diverse reactivity of pyrazole compounds (Moraes et al., 2019).

  • C-H Arylation of Pyrazoles

    Goikhman et al. (2009) reported on the catalytic intermolecular C-H arylation of pyrazoles, laying the foundation for new synthetic methods for the preparation of complex arylated pyrazoles (Goikhman et al., 2009).

  • Copper-Catalyzed Tandem Reactions

    Wen et al. (2015) developed a CuI-catalyzed tandem reaction of 5-(2-bromoaryl)-N-aryl-1H-pyrazol-3-amines, demonstrating the utility of pyrazole derivatives in copper-catalyzed coupling reactions (Wen et al., 2015).

Safety And Hazards

3-Bromo-1H-pyrazol-5-amine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has several hazard statements including H302, H315, H319, H320, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3/c4-2-1-3(5)7-6-2/h1H,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBYIGUWAWHQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673028
Record name 5-Bromo-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1H-pyrazol-5-amine

CAS RN

950739-21-6
Record name 5-Bromo-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-1H-pyrazol-5-amine
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Citations

For This Compound
12
Citations
G Li, Y Wang, L Li, Y Ren, X Deng, J Liu… - European Journal of …, 2020 - Elsevier
… was condensed with N, N-dimethylformamide dimethyl acetal in DMF to afford intermediate 2, followed by a ring closure reaction with 3-bromo-1H-pyrazol-5-amine to give the key …
Number of citations: 42 www.sciencedirect.com
NG Johansson, L Dreano, K Vidilaseris… - …, 2021 - Wiley Online Library
… Subsequent ring condensation of 14 with 3-bromo-1H-pyrazol-5-amine in refluxing ethanol resulted in the formation of pyrazolo[1,5-a]pyrimidine 15. Hydrolysis of the formed ethyl ester …
FJ Moy, A Lee, LK Gavrin, ZB Xu… - Journal of medicinal …, 2010 - ACS Publications
… In addition, we present a novel synthetic route used to obtain the previously unreported 3-bromo-1H-pyrazol-5-amine (17). This useful intermediate (17) was central in the synthesis of 1. …
Number of citations: 27 pubs.acs.org
ES Childress, JM Wieting, AS Felts… - Journal of Medicinal …, 2018 - ACS Publications
… Condensation of 8 with 3-bromo-1H-pyrazol-5-amine delivered the desired 2-bromro pyrazolo[1,5-a]pyrimidine core 9 in 87–100% yield. A subsequent Suzuki cross-coupling installed …
Number of citations: 22 pubs.acs.org
DN Bhogireddy, SR Surapureddi, T Syed… - Synthetic …, 2022 - Taylor & Francis
… Then intermediate 4 was subjected cyclization reaction with 3-bromo-1H-pyrazol-5-amine (5) in acetic acid at 80 C for 8 hours to give 2-bromo-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine (…
Number of citations: 2 www.tandfonline.com
CN Di Marco, L Terrell, R Sanchez, L Rueda… - Bioorganic & Medicinal …, 2023 - Elsevier
… Route 1 involved the preparation of 2-bromopyrazololopyrimidine 44 via a cyclization reaction between 3-bromo-1H-pyrazol-5-amine and 1,1,3,3-tetraethoxypropane. In parallel, pyridyl …
Number of citations: 3 www.sciencedirect.com
Y Ren, Y Wang, G Li, Z Zhang, L Ma… - Journal of Medicinal …, 2021 - ACS Publications
… (38) The selenium compound 20 was condensed with N,N-dimethylformamide dimethyl acetal at 120 C to give compound 21, which was then stirred with 3-bromo-1H-pyrazol-5-amine …
Number of citations: 57 pubs.acs.org
Y Zhang, D Wen, J Shen, L Tian, Y Zhu… - Current Topics in …, 2023 - ingentaconnect.com
… none (III) was condensed with N, N-dimethylformamide dimethyl acetal in DMF to afford intermediate IV, followed by a ring closure reaction with 3-bromo-1H-pyrazol-5-amine to give the …
Number of citations: 3 www.ingentaconnect.com
C Pissot Soldermann, O Simic, M Renatus… - Journal of medicinal …, 2020 - ACS Publications
… To a stirred solution of 3-bromo-1H-pyrazol-5-amine (5.1 g, 31.2 mmol) in dry THF (100 mL) was added pTsOH monohydrate (60 mg, 0.31 mmol) at rt, followed by dropwise addition of …
Number of citations: 19 pubs.acs.org
S Nadar, T Khan - Chemical Biology & Drug Design, 2022 - Wiley Online Library
Heterocyclic compounds bearing the pyrimidine core are of tremendous interest as they constitute an important class of natural and synthetic compounds exhibiting diverse useful …
Number of citations: 13 onlinelibrary.wiley.com

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